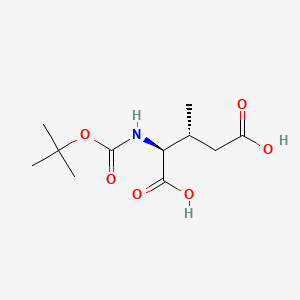

(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

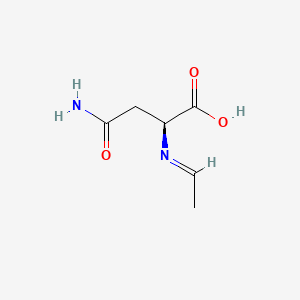

(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO6 and its molecular weight is 261.274. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chiroptical Properties

The synthesis and study of chiral methylpropargyl ester monomers incorporating amino acid moieties have been explored, including derivatives related to (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid. These monomers were polymerized to yield polymers with significant molecular weights, displaying solubility in various organic solvents and forming one-handed helical structures in solution. This research illustrates the potential of amino acid-derived monomers in creating structurally complex polymers with unique chiral properties (Qu, Sanda, & Masuda, 2009).

Concise Synthesis of (2R,4R)-Monatin

(2R,4R)-Monatin, a sweet amino acid derivative, has been synthesized efficiently using a precursor related to this compound. This synthesis route highlights the utility of glutamic acid derivatives in producing compounds of interest with high optical purity, demonstrating the relevance of such derivatives in synthetic organic chemistry (Amino, 2016).

Stereoselective Synthesis of Key Intermediates

The stereoselective synthesis of key intermediates for the production of 1,2-oxidized furofuran lignan from L-glutamic acid, utilizing strategies that may involve derivatives akin to this compound, showcases the versatility of amino acid derivatives in synthesizing optically active compounds for further applications in medicinal chemistry (Yamauchi, Yamamoto, & Kinoshita, 2000).

Enantiopure Non-Natural Alpha-Amino Acids Synthesis

A general methodology for synthesizing enantiopure non-natural alpha-amino acids, using key intermediates derived from L-glutamic acid, underlines the role of this compound related compounds in developing novel amino acids. This approach enables the production of a variety of alpha-amino acids, expanding the toolbox available for peptide and protein engineering (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Mechanism of Action

Target of Action

The compound is a derivative of glutamic acid, which is a key molecule in cellular metabolism and is involved in various biochemical pathways .

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines . The Boc group is stable and can be removed under acidic conditions, releasing a carbocation that is stabilized by resonance . This property allows the compound to undergo transformations while protecting sensitive functional groups .

Pharmacokinetics

The Boc group increases the compound’s stability, potentially affecting its absorption and distribution . The removal of the Boc group under certain conditions could play a role in the compound’s metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of acidic conditions can lead to the removal of the Boc group . Furthermore, the compound’s stability and reactivity might be influenced by factors such as temperature and the presence of other chemicals .

Properties

IUPAC Name |

(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-6(5-7(13)14)8(9(15)16)12-10(17)18-11(2,3)4/h6,8H,5H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t6-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATXSXNMPLAJCZ-SVRRBLITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)